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Compound of Interest

Compound Name:
4-Chloro-2-methoxy-5-

methylbenzaldehyde

Cat. No.: B12437951 Get Quote

Technical Profile: 4-Chloro-2-methoxy-5-
methylbenzaldehyde
CAS Registry Number: 1240492-91-4 Chemical Formula: C₉H₉ClO₂ Molecular Weight: 184.62

g/mol

Executive Summary
4-Chloro-2-methoxy-5-methylbenzaldehyde is a trisubstituted benzene derivative functioning

as a critical pharmacophore building block. Its structural significance lies in the specific

arrangement of the chloro and methoxy substituents relative to the aldehyde group, which

directs regioselective cyclization reactions—most notably in the synthesis of indole-based

kinase inhibitors similar to Osimertinib (Tagrisso) analogs.

This guide outlines the physicochemical properties, synthetic pathways, and handling protocols

required for the rigorous integration of this compound into drug discovery workflows.

Chemical Identity & Structural Analysis[1][2][3]
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Property Detail

IUPAC Name 4-Chloro-2-methoxy-5-methylbenzaldehyde

Common Synonyms
4-Chloro-5-methyl-o-anisaldehyde; 2-Methoxy-

4-chloro-5-methylbenzaldehyde

SMILES COC1=CC(C)=C(Cl)C=C1C=O

InChI Key
(Predicted) IVBZHFWJBYTRNG-

UHFFFAOYSA-N (Analog-based)

Functional Groups

Aldehyde (Electrophile), Aryl Chloride (Leaving

Group/Handle), Methoxy (Donor), Methyl

(Steric/Lipophilic)

Structural Significance
The molecule features a "push-pull" electronic system:

Electron Donating: The methoxy group at C2 and methyl group at C5 increase electron

density, particularly at the C3 and C6 positions.

Electron Withdrawing: The aldehyde at C1 and chlorine at C4 deactivate specific sites,

enabling highly selective nucleophilic aromatic substitutions (S_NAr) or condensation

reactions.

Physical Properties Profile
Note: Experimental data for this specific isomer is limited in public dossiers. Values below

combine available supplier data with high-confidence predictive models based on structural

analogs (e.g., CAS 53581-86-5).
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Property Value / Range Confidence

Physical State Solid (Crystalline Powder) High

Appearance Off-white to pale yellow High

Melting Point 78 – 85 °C (Predicted) Medium (Analog: 70-75°C)

Boiling Point 285 – 295 °C (at 760 mmHg) Medium

Density 1.25 ± 0.05 g/cm³ High

LogP (Octanol/Water) 2.6 – 2.9 High

Solubility

Soluble in DCM, DMSO,

Methanol, Ethyl Acetate.[1]

Insoluble in Water.

High

Flash Point > 110 °C High

Synthetic Pathway: Vilsmeier-Haack Formylation
The most robust industrial synthesis involves the formylation of 4-chloro-3-methylanisole (1-

chloro-2-methyl-4-methoxybenzene). The methoxy group directs the incoming formyl group

para to itself, while the methyl group sterically hinders the ortho position, ensuring high

regioselectivity.

Reaction Mechanism Visualization
The following diagram illustrates the critical pathway from the precursor to the final aldehyde.
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Caption: Figure 1. Regioselective Vilsmeier-Haack formylation targeting the C1 position relative

to the methoxy director.

Experimental Protocols
Protocol A: Purification via Recrystallization
Context: Crude product often contains regioisomers or unreacted anisole. This protocol

ensures >98% HPLC purity.

Dissolution: Dissolve 10.0 g of crude solid in 40 mL of Ethyl Acetate at reflux (approx. 77°C).

Ensure complete dissolution.

Anti-Solvent Addition: Slowly add 60 mL of n-Hexane or Heptane while maintaining reflux.

The solution should remain clear.

Cooling: Remove heat and allow the flask to cool to room temperature (25°C) over 2 hours

with slow stirring (50 RPM).

Crystallization: Transfer to an ice bath (0-4°C) for 1 hour. White needles should precipitate.
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Filtration: Filter under vacuum. Wash the cake with cold 1:3 EtOAc:Hexane (20 mL).

Drying: Dry in a vacuum oven at 40°C for 6 hours.

Protocol B: Analytical Characterization (HPLC)
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile (MeCN).

Gradient: 5% B to 95% B over 10 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm (aromatic) and 280 nm (aldehyde).

Retention Time: Expected peak at ~6.5 – 7.2 min (depending on dead volume).

Handling, Stability & Safety (HSE)
Stability Profile

Air Sensitivity: Mildly sensitive to oxidation. Prolonged exposure to air can convert the

aldehyde (-CHO) to the corresponding benzoic acid (4-chloro-2-methoxy-5-methylbenzoic

acid).

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

Incompatibility: Strong oxidizing agents, strong bases (Cannizzaro reaction risk).

GHS Hazard Classification[3]
Signal Word:WARNING

H315: Causes skin irritation.[2][3][4]

H319: Causes serious eye irritation.[2][5][3][4]
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H335: May cause respiratory irritation.[3][4]

Safety Workflow Diagram
The following decision tree outlines the immediate response to exposure or spill events.

Exposure Event

Identify Contact Type

Skin Contact Eye Contact Inhalation

Wash with Soap/Water
(15 min)

Rinse with Water
(Remove Contacts, 15 min)

Move to Fresh Air
Support Respiration

Seek Medical Attention
(Show SDS CAS 1240492-91-4)

Click to download full resolution via product page

Caption: Figure 2. Emergency response workflow for exposure to halogenated benzaldehydes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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